molecular formula C19H21NO2 B3983910 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one

3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one

Cat. No. B3983910
M. Wt: 295.4 g/mol
InChI Key: IOFQMIZHESWOFV-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one, also known as EBIO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of potassium channel openers, which are compounds that can activate potassium channels in cells.

Mechanism of Action

The mechanism of action of 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one involves its ability to activate BK channels, which are large conductance calcium-activated potassium channels. When these channels are activated, they allow the flow of potassium ions out of cells, which can lead to hyperpolarization of the cell membrane and a decrease in neuronal excitability. This effect has been shown to be particularly important in the regulation of smooth muscle tone, where BK channels play a key role in controlling vascular tone and blood pressure.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to activate BK channels, it has also been found to inhibit the activity of certain enzymes, including phosphodiesterases and carbonic anhydrases. These effects may contribute to its ability to modulate smooth muscle tone and may have potential therapeutic applications in the treatment of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the key advantages of using 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one in lab experiments is its ability to selectively activate BK channels. This allows researchers to study the specific effects of BK channel activation on cellular and physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are a number of future directions for research on 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one. One area of interest is in the development of novel BK channel openers that are more selective and less toxic than this compound. Another area of research is in the development of therapeutic applications for this compound and other potassium channel openers, particularly in the treatment of neurological and cardiovascular disorders. Finally, there is also interest in the use of this compound as a tool for studying the role of BK channels in cellular and physiological processes.

Scientific Research Applications

3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been extensively studied for its potential applications in scientific research. One of the key areas of research is in the field of neuroscience, where it has been found to activate a specific type of potassium channel known as the BK channel. This channel is involved in regulating the activity of neurons and has been implicated in a wide range of neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

(E)-3-(2-ethoxyanilino)-1-(4-methylphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-4-22-19-8-6-5-7-17(19)20-15(3)13-18(21)16-11-9-14(2)10-12-16/h5-13,20H,4H2,1-3H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFQMIZHESWOFV-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=CC(=O)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C(=C/C(=O)C2=CC=C(C=C2)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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